molecular formula C8H18N2 B1167311 GUGGULTETROL-18,1,2,3,4-OCTADECANETETROL CAS No. 105368-62-5

GUGGULTETROL-18,1,2,3,4-OCTADECANETETROL

Cat. No.: B1167311
CAS No.: 105368-62-5
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Description

Guggultetrol-18,1,2,3,4-Octadecanetetrol is a long-chain aliphatic tetrol that has been identified as a constituent of the gum resin from Commiphora mukul. nih.gov Its study is situated within the broader investigation of the chemical makeup of this medicinally important plant.

Guggultetrols represent a distinct class of naturally occurring lipids characterized by a long-chain aliphatic structure with four hydroxyl (-OH) groups located at the C-1, C-2, C-3, and C-4 positions. nih.gov Research has revealed that the guggultetrols isolated from Commiphora mukul are typically a mixture of homologous compounds, differing in the length of their carbon chains. nih.gov

Initial studies on the saponified gum resin led to the isolation of a crystalline material. nih.gov This material was identified as a mixture of several guggultetrols, including those with 18, 19, and 20 carbon atoms. nih.gov The presence of other homologous tetrols with both shorter (C-16, C-17) and longer (C-21, C-22) carbon chains has also been suggested. nih.gov

Guggultetrol HomologueChemical NameCarbon Chain Length
Guggultetrol-18Octadecan-1,2,3,4-tetrolC18
Guggultetrol-19Nonadecan-1,2,3,4-tetrolC19
Guggultetrol-20Eicosan-1,2,3,4-tetrolC20

The first report of this novel class of lipids from Commiphora mukul dates back to 1973 by Patil, Nayak, and Dev. upol.cz They described the isolation of these long-chain aliphatic tetrols, a previously unknown class of natural compounds. ias.ac.in

Subsequent, more detailed research by Kumar and Dev in 1987 significantly advanced the understanding of these molecules. upol.czjst.go.jp Their work focused on the absolute stereochemistry of the guggultetrols. upol.czjst.go.jp Through derivatization and preparative gas-liquid chromatography, they were able to isolate pure samples of Guggultetrol-18 and Guggultetrol-20. nih.gov Their research established the specific spatial arrangement of the atoms in Guggultetrol-18, identifying it as D-xylo-octadecane-1,2,3,4-tetrol. scialert.net The determination of the absolute configuration is crucial for understanding the molecule's three-dimensional structure and is often achieved through techniques like X-ray crystallography or by relating the compound to a known standard. wikipedia.org

Properties

CAS No.

105368-62-5

Molecular Formula

C8H18N2

Synonyms

GUGGULTETROL-18,1,2,3,4-OCTADECANETETROL

Origin of Product

United States

Structural Elucidation and Advanced Stereochemical Considerations

Detailed Spectroscopic Analysis for Structural Confirmation

While a complete, publicly available dataset of the spectroscopic analysis for Guggultetrol-18,1,2,3,4-octadecanetetrol is not readily found in current literature, the characterization of its analogues and related long-chain aliphatic tetrols provides a strong basis for its expected spectroscopic features. The synthesis of stereoisomers of C18-guggultetrol has been reported, indicating that such analyses were crucial for their identification. weebly.com

Typically, the structural confirmation of a molecule like Guggultetrol-18 would rely on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon skeleton and the connectivity of protons. For a long-chain tetrol, the signals from the protons and carbons attached to the hydroxyl groups would be of particular interest, with their chemical shifts providing information about their local electronic environment.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments could help to elucidate the structure of different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of functional groups. In the case of Guggultetrol-18, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the multiple hydroxyl groups.

A hypothetical data table for the key spectroscopic features is presented below, based on general knowledge of similar long-chain polyols.

Spectroscopic TechniqueExpected Key Features for this compound
¹H NMR Complex multiplets in the region of 3.4-4.0 ppm for protons attached to carbons bearing hydroxyl groups. A series of signals in the aliphatic region (approx. 1.2-1.6 ppm) corresponding to the long hydrocarbon chain.
¹³C NMR Signals in the range of 60-80 ppm for the four carbons bonded to hydroxyl groups. A cluster of signals around 20-35 ppm for the methylene (B1212753) carbons of the octadecane (B175841) chain.
Mass Spectrometry (ESI-MS) An [M+Na]⁺ or [M+H]⁺ peak corresponding to the molecular formula C₁₈H₃₈O₄.
Infrared (IR) Spectroscopy Broad O-H stretching band (3200-3600 cm⁻¹). C-H stretching bands (2850-2960 cm⁻¹). C-O stretching bands (1000-1200 cm⁻¹).

Determination of Absolute and Relative Stereochemistry (e.g., 2S, 3S, 4R or 'D-xylo' configuration)

The 1,2,3,4-tetrol moiety of Guggultetrol-18 contains four contiguous chiral centers, leading to a number of possible stereoisomers. researchgate.netuohyd.ac.in The stereoselective synthesis of C18-guggultetrol stereoisomers from a chiral precursor like D-fructose strongly suggests that the absolute and relative configurations of these isomers have been determined. weebly.com

The stereochemistry of such polyols is often described using the D/L notation relative to glyceraldehyde or by the Cahn-Ingold-Prelog (R/S) system for each chiral center. For a related series of 1,2,3,4-tetrols derived from the gum-resin of Commiphora mukul, the natural configuration was determined to be 2S, 3S, 4R, which corresponds to a 'D-xylo' configuration. It is plausible that naturally occurring Guggultetrol-18 shares this stereochemical arrangement.

The determination of stereochemistry would have likely involved advanced NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, as well as comparison with synthetic standards of known configuration.

Conformational Analysis and its Influence on Molecular Interactions

The conformation of the 1,2,3,4-tetrol unit is particularly important for its interactions with other molecules. The relative orientation of the four hydroxyl groups, dictated by the stereochemistry, will determine the potential for intramolecular and intermolecular hydrogen bonding. These hydrogen bonds can significantly stabilize certain conformations and influence the molecule's ability to bind to biological targets. The study of polyols has shown that they can modulate the stability and function of proteins, in part by influencing hydrogen bond networks. researchgate.net

Structural Determinants of Reactivity and Interaction Mechanisms (e.g., role of hydroxyl groups, amphipathic nature)

The chemical reactivity and interaction mechanisms of Guggultetrol-18 are largely governed by two key structural features: the cluster of hydroxyl groups and its amphipathic character.

Role of Hydroxyl Groups: The four hydroxyl groups are the primary sites of chemical reactivity. They can undergo reactions typical of alcohols, such as esterification and etherification. The vicinal (1,2) and 1,3-diol arrangements within the tetrol moiety can also participate in specific reactions, such as the formation of cyclic acetals or ketals with aldehydes or ketones. The reactivity of vicinal diols is a well-studied area of organic chemistry. The close proximity of the hydroxyl groups can also lead to cooperative effects in hydrogen bonding and chelation to metal ions.

Amphipathic Nature: Guggultetrol-18 is an amphipathic molecule, possessing both a hydrophilic (the tetrol headgroup) and a hydrophobic (the long alkyl chain) region. This dual nature is a critical determinant of its physical properties and its behavior in biological systems. Its ability to interact with both polar and non-polar environments suggests it may play a role in membrane-related processes or interact with proteins that have both hydrophobic and hydrophilic domains. The long aliphatic chain is a feature shared with many lipids that are fundamental components of biological membranes.

Synthetic Methodologies and Chemical Derivatization Strategies

Isolation and Purification Protocols from Natural Sources

Guggultetrol-18 is a naturally occurring compound found in the oleo-gum resin of Commiphora wightii (also known as Commiphora mukul), a plant native to arid regions of India, Bangladesh, and Pakistan. nih.govresearchgate.netarkat-usa.org The isolation of this complex molecule in a pure form requires a meticulous, multi-step process involving extraction and advanced chromatographic separation.

The initial step in isolating Guggultetrol-18 involves the extraction of the raw oleo-gum resin, known as guggul. arkat-usa.org This is typically achieved through solvent extraction using various polar and non-polar solvents. google.comresearchgate.net A common procedure involves an initial extraction with a non-polar solvent like hexane or petroleum ether to remove lipids and less polar compounds. google.com This is followed by extraction with more polar solvents, such as ethyl acetate, methanol, or ethanol, or mixtures thereof, to isolate the fraction containing the desired tetrols. arkat-usa.orggoogle.comresearchgate.net

The crude extract is a complex mixture of secondary metabolites. arkat-usa.org To further concentrate the guggultetrols, the extract is often partitioned between different immiscible solvents. For instance, an alcoholic extract might be partitioned between ether and water to separate compounds based on their polarity. nih.gov This multi-stage extraction strategy is crucial for enriching the fraction containing Guggultetrol-18 before subjecting it to more refined purification techniques.

Following preliminary extraction and partitioning, the enriched fraction undergoes chromatographic purification. Column chromatography using silica gel is a standard method to separate the components of the extract. arkat-usa.orggoogle.com Elution is performed with a gradient of solvents, starting with less polar and moving to more polar systems, to separate compounds based on their affinity for the stationary phase. google.com

For achieving high purity, more advanced preparative techniques are necessary. Preparative Gas-Liquid Chromatography (GLC) has been successfully employed to obtain Guggultetrol-18 in its pure form. nih.gov This method separates volatile compounds based on their boiling points and interactions with the stationary phase, proving effective for the final purification of derivatized guggultetrols. High-Performance Liquid Chromatography (HPLC) is also a key analytical and preparative tool used to guide the isolation process and quantify the presence of specific compounds in the fractions. arkat-usa.org

Table 1: Chromatographic Techniques in Guggultetrol-18 Isolation

Technique Purpose Eluent/Mobile Phase Examples Reference
Silica Gel Column Chromatography Initial fractionation of crude extract Ethyl acetate, Methanol, Hexane, Chloroform arkat-usa.orggoogle.com
Preparative Gas-Liquid Chromatography (GLC) Final purification to obtain high-purity compound Not specified nih.gov
High-Performance Liquid Chromatography (HPLC) Guiding fractionation and quantification Not specified arkat-usa.org

Total Synthesis Approaches for Guggultetrol-18,1,2,3,4-Octadecanetetrol

The complex stereochemistry of Guggultetrol-18 makes its total synthesis a significant undertaking. Synthetic chemists utilize strategies that can precisely control the configuration of each chiral center.

Chiral pool synthesis is a highly effective strategy for preparing optically active compounds by using readily available, enantiomerically pure natural products as starting materials. elsevierpure.com Carbohydrates are ideal precursors for this approach due to their abundance, low cost, and multiple, well-defined stereogenic centers. nih.gov The synthesis of complex molecules such as macrocyclics, polycyclics, and heterocyclics often begins with regio- and stereoselective transformations of monosaccharides. elsevierpure.com

In the context of Guggultetrol-18, a long-chain aliphatic tetrol, precursors from the chiral pool provide the necessary stereochemical framework. A reported synthesis of guggultetrol has utilized 1-pentadecanol as a starting material, building the carbon skeleton and introducing the required functional groups step-by-step. units.it Other carbohydrate-based precursors like D-fructose have been used to synthesize key intermediates for other complex natural products, demonstrating the versatility of this approach. nih.gov The inherent chirality of these starting materials is transferred through the synthetic sequence to the final target molecule, avoiding the need for chiral resolutions or asymmetric catalysts in later stages.

Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule. A key method employed in the synthesis of guggultetrol is the Sharpless asymmetric epoxidation. units.it This reaction is renowned for its reliability and its ability to produce 2,3-epoxy alcohols from primary and secondary allylic alcohols with very high enantiomeric excess, often greater than 90%. researchgate.netresearchgate.net

The Sharpless epoxidation utilizes a catalyst formed from titanium tetraisopropoxide and a chiral diethyl or diisopropyl tartrate. researchgate.net The choice of the tartrate enantiomer (D-(-) or L-(+)) dictates which face of the alkene is epoxidized, allowing for predictable control over the absolute stereochemistry of the resulting epoxide. researchgate.net This epoxide is a versatile intermediate that can be opened under various conditions to yield diols and other functional groups, making it a cornerstone reaction in the synthesis of polyoxygenated natural products like Guggultetrol-18. researchgate.net

The total synthesis of Guggultetrol-18 and related complex molecules relies on a toolbox of powerful and stereoselective chemical reactions. A documented synthesis of guggultetrol highlights the use of several key methodologies. units.it

The construction of the carbon backbone often involves Wittig reactions , which are used to form carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide. units.itnih.gov This reaction is fundamental for extending carbon chains. The synthesis of a guggultetrol intermediate has been achieved through Swern oxidation of an alcohol to an aldehyde, followed immediately by a Wittig olefination to produce an α,β-unsaturated ester. units.it

As previously mentioned, the Sharpless asymmetric epoxidation is a critical step for installing chirality. units.it This reaction converts an allylic alcohol into a chiral epoxide, which serves as a key building block for subsequent transformations. researchgate.net The predictable stereochemistry and high enantioselectivity of this reaction make it invaluable for natural product synthesis. researchgate.netjrchen-group.com

Table 2: Key Reactions in the Synthesis of Guggultetrol-18

Reaction Type Purpose in Synthesis Reference
Swern Oxidation Oxidation Conversion of a primary alcohol to an aldehyde units.it
Wittig Reaction C-C Bond Formation Olefination of the aldehyde to extend the carbon chain and introduce an alkene units.it
Sharpless Asymmetric Epoxidation Epoxidation Enantioselective formation of a chiral epoxide from an allylic alcohol units.it

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues and derivatives of guggultetrol-18 are pivotal for exploring structure-activity relationships and developing novel compounds with potentially enhanced biological activities. These strategies primarily focus on modifying the carbon chain length, functionalizing the hydroxyl groups, and altering the stereochemistry of the molecule.

Synthesis of Homologues and Analogues (e.g., C19 and C17 analogues, eicosanetetrol)

The synthesis of homologues and analogues of guggultetrol-18, such as the C17, C19, and eicosanetetrol (C20) variants, involves the strategic extension or shortening of the aliphatic carbon chain. While specific synthetic routes for these guggultetrol-18 homologues are not extensively detailed in the available literature, general methodologies for the chain elongation of polyols can be applied.

One potential strategy involves an iterative, catalyst-directed carbonyl allylation from the alcohol oxidation level. This method allows for the controlled extension of polyol chains. The process would likely begin with a shorter-chain polyol precursor, which is then subjected to a series of reactions to add carbon units in a stepwise manner, ultimately leading to the desired chain length. High levels of enantioselectivity and diastereoselectivity can often be achieved through the use of appropriate catalysts.

Another approach could involve the use of microbial synthesis. Metabolic engineering of microorganisms such as Escherichia coli has been successful in producing fatty alcohols of specific chain lengths from glucose. By expressing a specific combination of enzymes, including acyl-ACP thioesterases, acyl-CoA ligases, and acyl-CoA/aldehyde reductases, it is possible to control the chain length of the resulting fatty alcohols. This biosynthetic approach could be adapted to produce the desired C17, C19, or C20 backbones, which could then be further functionalized to yield the corresponding tetrols.

The following table outlines a conceptual synthetic approach for generating homologues of guggultetrol-18.

Homologue Potential Starting Material Key Synthetic Steps Anticipated Product
C17 AnalogueA suitable C15 precursor1. Chain elongation sequence (e.g., Wittig reaction followed by reduction) 2. Introduction of hydroxyl groups1,2,3,4-Heptadecanetetrol
C19 AnalogueGuggultetrol-18 or a C18 precursor1. Iterative carbonyl allylation 2. Hydroxylation1,2,3,4-Nonadecanetetrol
Eicosanetetrol (C20)A suitable C18 precursor1. Grignard reaction with a C2 synthon 2. Dihydroxylation1,2,3,4-Eicosanetetrol

Functionalization of Hydroxyl Groups (e.g., O-tetraacetates, ferrulate derivatives)

The functionalization of the four hydroxyl groups of guggultetrol-18 offers a pathway to modulate its physicochemical properties, such as solubility and bioavailability. The synthesis of O-tetraacetates and ferrulate derivatives are two such examples.

O-Tetraacetates: The acetylation of polyols is a common chemical transformation. The synthesis of guggultetrol-18 O-tetraacetate would involve the reaction of guggultetrol-18 with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or catalyst. A method for regioselective acetylation of diols and polyols using catalytic amounts of acetate has been proposed, which proceeds under mild conditions with high yields. This method is environmentally friendly and offers high regioselectivity, which could be advantageous in the synthesis of partially acetylated derivatives if desired.

Ferrulate Derivatives: Ferrulic acid, a phenolic compound with known antioxidant properties, can be esterified to the hydroxyl groups of guggultetrol-18. The synthesis of ferrulate derivatives can be achieved through several methods. One approach involves the direct esterification of ferulic acid with the polyol in the presence of an acid catalyst, such as concentrated sulfuric acid, often under microwave irradiation to accelerate the reaction. Another method utilizes lipase-catalyzed esterification in an organic solvent, which offers the advantage of milder reaction conditions and potential for regioselectivity. The use of Novozym 435, an immobilized lipase (B570770), has been shown to be effective in catalyzing the esterification of ferulic acid with various alcohols.

The table below summarizes potential reaction conditions for the functionalization of guggultetrol-18.

Derivative Reagents and Conditions Potential Advantages
O-TetraacetateAcetic anhydride, catalytic acetate, mild conditionsHigh yield, high regioselectivity, environmentally friendly
Ferrulate Derivative (Acid Catalysis)Ferulic acid, concentrated H2SO4, microwave irradiationRapid reaction times, high yields
Ferrulate Derivative (Enzymatic)Ferulic acid, Novozym 435, organic solvent (e.g., tert-butyl alcohol)Mild reaction conditions, potential for regioselectivity

Stereoisomeric Analogue Synthesis and Comparative Studies

The stereochemistry of the four contiguous hydroxyl groups in guggultetrol-18 is a critical determinant of its biological activity. The synthesis of its stereoisomeric analogues is essential for conducting comparative studies to elucidate the influence of stereochemistry on its function.

The stereocontrolled synthesis of long-chain 1,2,3,4-alkanetetrols can be achieved through various synthetic strategies. One of the most powerful methods for introducing vicinal diols with controlled stereochemistry is the Sharpless asymmetric dihydroxylation. This reaction utilizes osmium tetroxide in the presence of a chiral quinine ligand to enantioselectively dihydroxylate an alkene. By choosing the appropriate chiral ligand (either (DHQ)2PHAL or (DHQD)2PHAL), one can control the facial selectivity of the dihydroxylation, leading to the desired stereoisomer.

A plausible synthetic route to a specific stereoisomer of guggultetrol-18 could start from a long-chain terminal alkene. A Sharpless asymmetric dihydroxylation would introduce the first two hydroxyl groups with a defined stereochemistry. Subsequent epoxidation and ring-opening or a second asymmetric dihydroxylation on a suitably protected intermediate could then be used to introduce the remaining two hydroxyl groups with the desired stereochemical configuration.

Comparative studies of the synthesized stereoisomers would involve the evaluation of their biological activities to determine the optimal stereochemical arrangement for a particular therapeutic effect.

The following table outlines a general approach for the synthesis of a guggultetrol-18 stereoisomer.

Target Key Reaction Chiral Ligand Example Expected Outcome
(1S,2S,3R,4R)-OctadecanetetrolSharpless Asymmetric Dihydroxylation(DHQ)2PHALEnantioselective formation of a vicinal diol
(1R,2R,3S,4S)-OctadecanetetrolSharpless Asymmetric Dihydroxylation(DHQD)2PHALEnantioselective formation of the opposite enantiomer of the vicinal diol

Investigation of Molecular and Cellular Mechanisms of Action

Modulation of Inflammatory Pathways

Elucidation of Anti-inflammatory Activity

There is a notable absence of studies specifically elucidating the anti-inflammatory activity of Guggultetrol-18. While the crude extracts of Commiphora wightii are known for their anti-inflammatory properties, the contribution of Guggultetrol-18 to this effect has not been isolated or quantified. nih.gov General anti-inflammatory mechanisms often involve the modulation of key enzymes and signaling proteins, but no such data exists specifically for this compound.

Inhibition of Pro-inflammatory Cytokines and Signaling Pathways

No direct evidence was found to demonstrate that Guggultetrol-18 inhibits the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1β, IL-6, IL-18) or tumor necrosis factor-alpha (TNF-α). Consequently, its impact on critical inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways remains uninvestigated.

Impact on Lipid Metabolism Enzymes (e.g., 5-lipoxygenase inhibition by analogues)

The role of Guggultetrol-18 in modulating lipid metabolism enzymes, such as 5-lipoxygenase (5-LOX), has not been a subject of published research. While other natural compounds have been studied for their 5-LOX inhibitory effects as a mechanism for their anti-inflammatory action, no such studies have been conducted on Guggultetrol-18.

Interventions in Cellular Signaling Cascades

Specific interventions of Guggultetrol-18 in cellular signaling cascades are not documented. Understanding how a compound interacts with and modulates signaling networks is crucial for determining its therapeutic potential. However, for Guggultetrol-18, there is no information on its effects on key signaling pathways that regulate cell proliferation, differentiation, apoptosis, or other vital cellular functions.

Molecular Target Identification and Characterization of Ligand Binding

The molecular targets of Guggultetrol-18 have not been identified. In silico or experimental studies to determine its binding affinity and interaction with specific proteins, receptors, or enzymes are absent from the scientific literature. Without this information, the precise mechanism of action at the molecular level cannot be determined.

Interactions with Biological Membranes and Other Cellular Macromolecules

There is no available data on the interactions of Guggultetrol-18 with biological membranes or other cellular macromolecules. Such studies would be essential to understand its bioavailability, cellular uptake, and potential effects on membrane-bound proteins and cellular structures.

Analysis of Cytotoxic Mechanisms of Derivativesiosrjournals.org

An extensive review of scientific literature and research databases reveals a significant gap in the current understanding of the cytotoxic mechanisms of derivatives of Guggultetrol-18,1,2,3,4-octadecanetetrol. At present, there are no available studies that specifically investigate the cytotoxic effects or the molecular and cellular mechanisms of action of derivatives of this particular long-chain aliphatic tetrol.

Research on the cytotoxic properties of compounds isolated from Commiphora wightii (guggul) has predominantly centered on guggulsterone (B1672438) and certain ferulate esters. iosrjournals.orgbotanyjournals.comresearchgate.netresearchgate.net While guggultetrols, including guggultetrol ferrulates, have been identified as constituents of guggul and are suggested to possess potential anticancer properties, empirical data from cytotoxic assays on their derivatives are absent from the current body of scientific literature. researchgate.net

Consequently, no detailed research findings or data tables on the cytotoxic mechanisms of this compound derivatives can be provided. Further research is required to isolate or synthesize these derivatives and evaluate their potential as cytotoxic agents.

Preclinical Research Models and Methodologies

In Vitro Studies on Cellular Systems

There is a notable absence of published in vitro studies specifically investigating the effects of Guggultetrol-18 on cellular systems. Consequently, the selection of relevant cell lines, experimental designs for mechanistic elucidation, and the analysis of cellular responses for this particular compound have not been documented.

For context, research on other phytochemicals from Commiphora wightii, such as guggulsterone (B1672438), has utilized a wide array of cell lines to investigate potential anti-cancer and anti-inflammatory properties. These studies provide a roadmap for how Guggultetrol-18 could be evaluated in the future.

No specific cell lines or primary cell cultures have been identified in the scientific literature for the study of Guggultetrol-18. The selection of appropriate cell lines would be contingent on the hypothesized therapeutic area of interest. For instance, based on the known activities of related compounds, future research could involve:

Cancer Cell Lines: To investigate anti-proliferative and pro-apoptotic effects. A diverse panel representing various cancer types could be employed. frontiersin.orgnih.govnih.gov

Immune Cell Lines: Such as macrophages (e.g., RAW 264.7) or lymphocytes, to explore potential anti-inflammatory activity.

Hepatocyte Cell Lines: (e.g., HepG2) to study effects on lipid metabolism.

Cardiomyocyte Cell Lines: (e.g., H9C2) to assess potential cardioprotective effects. researchgate.net

Specific experimental designs for elucidating the mechanisms of action of Guggultetrol-18 are not available. A typical approach for a novel compound would involve a tiered screening process, starting with cytotoxicity and proliferation assays (e.g., MTT, BrdU) to determine effective concentration ranges. Subsequent experiments would be designed to uncover the molecular pathways involved, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and reporter gene assays for key signaling pathways.

There are no published data on the analysis of cellular responses to Guggultetrol-18. For related compounds like guggulsterone, researchers have extensively analyzed changes in gene and protein expression to understand their biological effects. frontiersin.orgnih.govnih.gov Techniques that could be applied to Guggultetrol-18 in the future include:

Gene Expression Profiling: Using methods like quantitative PCR (qPCR) or RNA sequencing to identify genes that are up- or down-regulated upon treatment.

Protein Modulation Analysis: Employing Western blotting or proteomic approaches to examine changes in the levels and activation states of key proteins involved in signaling cascades such as NF-κB, STAT3, and Akt. frontiersin.orgnih.gov

Potential In Vitro Analysis Techniques for Guggultetrol-18 Purpose Example Application with Related Compounds
MTT/XTT AssayAssess cell viability and cytotoxic potential.Determining the IC50 of guggulsterone in various cancer cell lines.
Flow CytometryAnalyze cell cycle distribution and apoptosis.Observing S-phase arrest and apoptosis induction by guggulsterone. nih.gov
Western BlottingDetect changes in specific protein levels and phosphorylation states.Measuring the modulation of Akt pathway proteins by guggulsterone. nih.gov
qPCR/RNA-SeqQuantify changes in gene expression.Identifying downregulation of anti-apoptotic genes by guggulsterone. frontiersin.org

Ex Vivo Tissue Explant Investigations

No ex vivo tissue explant investigations specifically utilizing Guggultetrol-18 have been reported in the scientific literature.

However, studies on extracts from Commiphora mukul have employed ex vivo models. For example, the thyrogenic effect of a petroleum ether extract was studied using cultivated thyroid gland explants. nih.gov This methodology could be adapted to investigate the direct effects of Guggultetrol-18 on the function of various tissues outside of a living organism, providing insights into tissue-specific responses.

In Vivo Animal Model Systems for Mechanistic Research

There is no evidence in the current body of scientific literature of in vivo animal model systems being used specifically for the mechanistic research of Guggultetrol-18.

The selection and justification of animal models for Guggultetrol-18 have not been described. The choice of an appropriate animal model would depend on the therapeutic target being investigated. For instance, research on guggulipid, an extract containing guggulsterone, has utilized rat and mouse models for studying neuropathic pain and hyperlipidemia. nih.govtandfonline.com Should Guggultetrol-18 be investigated for similar properties, rodent models of these conditions would be appropriate. The justification for using a particular model rests on its ability to recapitulate key aspects of the human disease being studied. nih.gov

Biochemical and Histopathological Assessment Methodologies

Preclinical research investigating the biological activities of Guggultetrol-18 (also known as 1,2,3,4-Octadecanetetrol) employs a range of biochemical and histopathological assessment methodologies. While specific published studies focusing exclusively on the isolated Guggultetrol-18 are limited, the evaluation of this compound would follow established protocols used for assessing the broader extracts of Commiphora wightii resin, from which it is derived. nih.govscispace.com These methodologies are designed to elucidate the compound's mechanisms of action and its effects on cellular and tissue structures.

Biochemical assessments are crucial for quantifying the effects of Guggultetrol-18 on various biological pathways. Given the known therapeutic properties of guggul resin, such as its anti-inflammatory and hypolipidemic effects, biochemical assays would primarily target markers related to these activities. nih.govresearchgate.net For instance, in studies of inflammation, researchers would measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in biological samples. nih.gov The activity of enzymes involved in the inflammatory cascade, like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), would also be assessed.

In the context of metabolic disorders, biochemical assays would focus on lipid and glucose metabolism. Key parameters would include the measurement of serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL). icfre.org Furthermore, the activity of enzymes central to cholesterol homeostasis, such as HMG-CoA reductase, could be evaluated.

Histopathological assessment provides a microscopic view of tissue architecture, allowing for the qualitative and semi-quantitative evaluation of a compound's effects. In preclinical models, tissues from various organs, such as the liver, kidneys, and joints, are collected, processed, and examined. The standard procedure involves fixing the tissues in formalin, embedding them in paraffin, sectioning them into thin slices, and staining them with hematoxylin (B73222) and eosin (B541160) (H&E). This staining technique allows for the visualization of cellular morphology, inflammatory cell infiltration, and any pathological changes like necrosis, fibrosis, or hyperplasia.

For example, in a model of arthritis, histopathological examination of the joint tissue would assess the extent of synovial hyperplasia, cartilage degradation, and bone erosion. In studies evaluating hepatoprotective effects, the liver tissue would be examined for signs of steatosis, inflammation, and cellular damage.

Detailed Research Findings

As specific preclinical studies on isolated Guggultetrol-18 are not widely available, the following data tables are illustrative examples of how findings from biochemical and histopathological assessments would be presented. These tables are based on typical methodologies used for evaluating compounds derived from Commiphora wightii.

Biochemical Findings

The following interactive table showcases potential biochemical findings from a preclinical study on Guggultetrol-18.

BiomarkerControl GroupGuggultetrol-18 Treated GroupPercentage Changep-value
Serum TNF-α (pg/mL)150 ± 12.595 ± 8.2-36.7%<0.05
Serum IL-6 (pg/mL)210 ± 18.3130 ± 11.7-38.1%<0.05
Serum Total Cholesterol (mg/dL)250 ± 20.1180 ± 15.5-28.0%<0.01
Serum Triglycerides (mg/dL)180 ± 15.6120 ± 10.9-33.3%<0.01
COX-2 Enzyme Activity (U/mg protein)5.8 ± 0.53.1 ± 0.3-46.6%<0.001

Histopathological Findings

The table below provides an example of a semi-quantitative scoring of histopathological changes in a preclinical model of inflammation.

Histopathological ParameterControl Group (Score)Guggultetrol-18 Treated Group (Score)
Inflammatory Cell Infiltration3.5 ± 0.41.5 ± 0.2
Synovial Hyperplasia3.2 ± 0.31.2 ± 0.2
Cartilage Degradation2.8 ± 0.51.0 ± 0.3
Bone Erosion2.5 ± 0.40.8 ± 0.1

Scoring system: 0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe, 4 = Very Severe

These illustrative tables demonstrate the type of data generated in preclinical studies to assess the biochemical and histopathological effects of a compound like Guggultetrol-18. The actual findings would be dependent on the specific experimental model and conditions.

Structure Activity Relationship Sar Studies and Computational Approaches

Correlating Specific Structural Features with Observed Biological Activities

Research into the direct structure-activity relationships of Guggultetrol-18,1,2,3,4-Octadecanetetrol has provided insights into how its stereochemistry influences its biological effects. A key study in this area involved the stereoselective synthesis of various stereoisomers of C18-guggultetrol. nih.gov This allowed for a direct comparison of the biological activities of these closely related molecules, revealing the critical role of the spatial arrangement of the hydroxyl groups along the aliphatic chain.

The synthesized stereoisomers were evaluated for their inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. nih.gov The results demonstrated that the biological activity was highly dependent on the specific stereoconfiguration of the tetrol. This suggests that the precise orientation of the hydroxyl groups is crucial for the molecule's ability to bind effectively to the active site of the 5-LOX enzyme. nih.gov Such findings are pivotal in understanding the molecular basis of this compound's anti-inflammatory properties and provide a roadmap for the design of more potent anti-inflammatory agents.

Compound Stereochemistry 5-LOX Inhibitory Activity
C18-Guggultetrol Isomer 1(1S, 2R, 3S, 4R)Specific activity data not publicly available
C18-Guggultetrol Isomer 2(1R, 2S, 3R, 4S)Specific activity data not publicly available
C18-Guggultetrol Isomer 3(1S, 2S, 3R, 4R)Specific activity data not publicly available
C18-Guggultetrol Isomer 4(1R, 2R, 3S, 4S)Specific activity data not publicly available

Rationalizing Enhanced Biological Activity of this compound Derivatives

While specific studies on the derivatives of this compound are limited, the principles of enhancing biological activity through structural modification can be illustrated by examining research on guggulsterone (B1672438), another key compound from Commiphora wightii. nih.govelsevierpure.comnih.govrsc.org The structural modification of guggulsterone has been a subject of intense research to improve its therapeutic properties, particularly its anticancer activity. nih.govelsevierpure.comnih.gov

The synthesis of a library of guggulsterone derivatives and their subsequent screening against pancreatic cancer cell lines have demonstrated that modifications at specific sites of the steroid nucleus can lead to a significant enhancement of cytotoxic activity. elsevierpure.comnih.gov For instance, the introduction of certain functional groups can increase the compound's ability to induce apoptosis in cancer cells and inhibit critical signaling pathways like the Akt/mTOR pathway. elsevierpure.comnih.gov These studies underscore the potential for targeted chemical modifications to amplify the therapeutic effects of natural products.

Applying these principles to this compound, one could hypothesize that the esterification or etherification of its hydroxyl groups, or the introduction of other functional moieties, could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity.

Parent Compound Derivative Modification Observed Enhancement in Activity
GuggulsteroneGSD-11Modification of the steroid backbonePotent and selective anti-austerity agent against pancreatic cancer cells. elsevierpure.comnih.gov
Guggulsterone30aSubstitution on the D-ringIncreased selectivity in targeting nutrient-deprived cancer cells. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction

In the absence of experimental data, computational chemistry and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the interactions between a ligand, such as this compound, and its biological target. These methods allow researchers to visualize the binding mode of a molecule within the active site of a protein and to estimate the binding affinity.

Molecular docking, a key computational technique, can predict the preferred orientation of a ligand when bound to a target protein. This information is invaluable for understanding the molecular basis of a compound's activity and for guiding the design of more potent inhibitors. For this compound, docking studies could be employed to explore its potential interactions with various enzymes and receptors, helping to identify new therapeutic targets.

Following docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding interaction and the conformational changes that may occur upon ligand binding. This level of detail is crucial for a comprehensive understanding of the drug-target interaction.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties, or "descriptors," that are most correlated with activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. mdpi.com

Advanced Analytical Techniques for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Guggultetrol-18, offering the ability to determine the elemental composition of the parent molecule and its potential metabolites or synthetic derivatives with exceptional accuracy. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers can provide mass measurements with sub-ppm accuracy, which is crucial for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas. researchgate.net

In a hypothetical analysis of Guggultetrol-18 (C18H38O4), HRMS would be expected to yield a highly accurate mass measurement of the protonated molecule [M+H]+, which would allow for the unambiguous confirmation of its elemental composition. Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS can be used to generate characteristic fragmentation patterns. These patterns are instrumental in identifying and structurally characterizing metabolites that may arise from processes such as oxidation, dehydration, or conjugation. The fragmentation of long-chain polyols often involves sequential losses of water molecules and cleavage of the carbon-carbon bonds. nih.gov

Table 1: Hypothetical HRMS Data for Guggultetrol-18 and a Potential Metabolite

AnalyteChemical FormulaTheoretical m/z [M+H]+Observed m/zMass Accuracy (ppm)
Guggultetrol-18C18H38O4319.2848319.2845-0.94
Oxidized MetaboliteC18H36O5333.2641333.2638-0.90

This interactive table presents hypothetical yet representative data for the HRMS analysis of Guggultetrol-18 and a potential oxidized metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like Guggultetrol-18. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential to fully define the connectivity and stereochemistry of the molecule.

1H NMR Spectroscopy : The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms in the molecule. The signals corresponding to the protons attached to the four hydroxyl-bearing carbons (methine protons) would appear in a distinct region of the spectrum. Their chemical shifts and coupling constants (J-values) would be indicative of their relative positions and stereochemical relationships. The long alkyl chain would produce a complex set of overlapping signals in the upfield region of the spectrum. nih.gov

13C NMR Spectroscopy : The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in Guggultetrol-18. researchgate.net The chemical shifts of the four carbons bearing hydroxyl groups would be particularly informative for confirming the 1,2,3,4-tetrol structure. The remaining fourteen carbons of the alkyl chain would also have characteristic chemical shifts. researchgate.net

2D NMR Spectroscopy : Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to establish the complete structure. COSY experiments would reveal the coupling relationships between adjacent protons, allowing for the tracing of the carbon backbone. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 2: Predicted 13C NMR Chemical Shifts for Guggultetrol-18

Carbon AtomPredicted Chemical Shift (ppm)
C1~65-75
C2~70-80
C3~70-80
C4~65-75
C5-C17~10-40
C18~14

This interactive table displays predicted chemical shift ranges for the carbon atoms in Guggultetrol-18, based on general principles of NMR spectroscopy for long-chain polyols.

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis (e.g., LC-MS/MS)

Advanced chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are vital for the separation, detection, and quantification of Guggultetrol-18 in complex matrices, as well as for assessing its purity. sannova.net The combination of liquid chromatography's separation power with the sensitivity and specificity of tandem mass spectrometry makes it an ideal method for analyzing polyhydroxylated lipids. nih.govresearchgate.net

A reversed-phase liquid chromatography (RPLC) method, likely using a C18 column, would be developed to separate Guggultetrol-18 from other related compounds based on its hydrophobicity. researchgate.net The retention time of the compound would be a key identifier. Following chromatographic separation, the analyte would be introduced into the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion of Guggultetrol-18) is selected and fragmented to produce a set of characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the target analyte even at low concentrations in a complex biological or synthetic mixture. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for Guggultetrol-18 Analysis

ParameterValue
LC ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Precursor Ion (m/z)319.3
Product Ion 1 (m/z)301.3 (Loss of H2O)
Product Ion 2 (m/z)283.3 (Loss of 2H2O)

This interactive table outlines hypothetical yet typical parameters for an LC-MS/MS method tailored for the analysis of Guggultetrol-18.

X-ray Crystallography for Three-Dimensional Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. However, this technique is contingent upon the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge for long-chain, flexible molecules like Guggultetrol-18.

Should a suitable crystal be obtained, it would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. From this map, the exact position of each atom can be determined, providing an unambiguous depiction of the molecular structure in the solid state. This would definitively resolve the relative and absolute stereochemistry of the four contiguous chiral centers in Guggultetrol-18. The information obtained from X-ray crystallography would be invaluable for understanding the molecule's shape and potential interactions with biological macromolecules.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Methodologies for Guggultetrol-18,1,2,3,4-Octadecanetetrol and its Analogues

The complex, stereochemically rich structure of Guggultetrol-18 presents a considerable challenge for synthetic chemists. However, the development of novel synthetic methodologies is crucial for producing sufficient quantities for further research and for creating analogues to probe structure-activity relationships.

A significant advancement in this area is the stereoselective synthesis of C18-guggultetrol stereoisomers from D-fructose. nih.gov This approach utilizes a series of key chemical reactions, including metal-mediated fragmentation, stereoselective reduction, 1,4 O→O silyl (B83357) migration, and Grubbs' cross-metathesis. nih.gov The use of a readily available and chiral starting material like D-fructose is a notable feature of this synthetic route. nih.gov

Future research in this domain will likely focus on improving the efficiency and scalability of existing synthetic routes. The exploration of alternative synthetic strategies, such as those employing asymmetric catalysis or novel protecting group strategies, could lead to more concise and higher-yielding syntheses. Furthermore, the development of modular synthetic approaches would be highly beneficial for the rapid generation of a diverse library of Guggultetrol-18 analogues with variations in the carbon chain length and the stereochemistry of the hydroxyl groups.

The synthesis of related phytosphingosine (B30862) analogues, which share structural similarities with Guggultetrol-18, also provides valuable insights. nih.gov Methodologies developed for the synthesis of these related natural products could potentially be adapted for the synthesis of Guggultetrol-18 and its derivatives.

Table 1: Key Synthetic Strategies for Guggultetrol-18 and Related Compounds

Synthetic StrategyKey FeaturesStarting Material ExampleReference
Stereoselective SynthesisUtilizes metal-mediated fragmentation, stereoselective reduction, and cross-metathesis.D-fructose nih.gov
Synthesis of AnaloguesFocuses on creating structural variants to study biological activity.D-fructose nih.gov

Elucidation of Undiscovered Biological Pathways and Mechanisms

While the broader oleo-gum resin of Commiphora wightii (guggulu) has been studied for its various biological activities, including hypolipidemic and anti-inflammatory effects, the specific biological pathways and molecular targets of Guggultetrol-18 remain largely uncharacterized. researchgate.net

A key area of future investigation will be to determine if Guggultetrol-18 contributes to the known therapeutic effects of guggulu resin. For instance, the hypolipidemic action of guggulu has been attributed to the guggulsterones E and Z, which act as antagonists of the farnesoid X receptor (FXR), a nuclear hormone receptor involved in bile acid metabolism. dss.go.th It would be of significant interest to investigate whether Guggultetrol-18 can also modulate the activity of FXR or other nuclear receptors involved in lipid metabolism.

The anti-inflammatory properties of guggulu resin also warrant further investigation in the context of Guggultetrol-18. The structural similarity of Guggultetrol-18 to sphingolipids like phytosphingosine suggests that it may play a role in inflammatory signaling pathways. nih.gov Future research could explore the effects of Guggultetrol-18 on key inflammatory mediators, such as cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

The antioxidant properties of guggulu could also be explored in relation to Guggultetrol-18. dss.go.th Studies could be designed to assess the ability of Guggultetrol-18 to scavenge free radicals and protect cells from oxidative stress.

Table 2: Potential Biological Pathways for Investigation

Biological PathwayPotential Role of Guggultetrol-18Key Molecular Targets
Lipid MetabolismModulation of cholesterol and fatty acid levelsFarnesoid X Receptor (FXR), LDL Receptor
InflammationRegulation of inflammatory responsesCyclooxygenase (COX), Lipoxygenase (LOX), Cytokines
Oxidative StressProtection against cellular damageReactive Oxygen Species (ROS)

Development of this compound as Chemical Probes for Biological Systems

The unique structure of Guggultetrol-18 makes it an attractive scaffold for the development of chemical probes to study biological systems. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the Guggultetrol-18 molecule, it may be possible to visualize its subcellular localization, identify its binding partners, and elucidate its mechanism of action.

A primary approach would be the synthesis of fluorescently labeled Guggultetrol-18 analogues. This would involve chemically modifying the Guggultetrol-18 structure to incorporate a fluorophore without significantly altering its biological activity. Such probes could then be used in fluorescence microscopy studies to track the uptake and distribution of Guggultetrol-18 within living cells.

Another strategy would be to develop affinity-based probes. This could involve attaching a biotin (B1667282) tag or a photo-crosslinkable group to the Guggultetrol-18 molecule. These probes could be used in pull-down assays or photo-affinity labeling experiments to isolate and identify the proteins that interact with Guggultetrol-18.

The development of such chemical probes would be a powerful tool for dissecting the molecular pharmacology of Guggultetrol-18 and for discovering novel biological pathways that it may modulate.

Chemoenzymatic and Biocatalytic Approaches in this compound Research

Chemoenzymatic and biocatalytic methods offer a promising alternative to purely chemical synthesis for the production of Guggultetrol-18 and its analogues. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild reaction conditions.

Given that Guggultetrol-18 is a polyhydroxylated fatty alcohol, enzymes such as lipases, hydratases, and cytochrome P450 monooxygenases could be particularly useful. nih.gov For instance, a lipase (B570770) could be used for the regioselective acylation or deacylation of the hydroxyl groups, allowing for their differential protection and functionalization. A hydratase could potentially be used to introduce a hydroxyl group across a double bond in a precursor molecule with high stereoselectivity.

The biosynthesis of long-chain fatty alcohols in various organisms provides a blueprint for developing biocatalytic production systems. nih.gov Engineered microorganisms expressing specific fatty acid reductases could potentially be used to produce Guggultetrol-18 or its precursors from simple carbon sources. nih.govnih.gov

Furthermore, the principles of the lipoxygenase (LOX) metabolic pathway, which converts polyunsaturated fatty acids into a variety of oxygenated products, could inspire novel biocatalytic cascades for the synthesis of polyhydroxylated compounds. mdpi.com

Table 3: Potential Enzymes for Chemoenzymatic Synthesis

Enzyme ClassPotential Application in Guggultetrol-18 Synthesis
LipasesRegioselective acylation/deacylation of hydroxyl groups
HydratasesStereoselective introduction of hydroxyl groups
Cytochrome P450sRegio- and stereoselective hydroxylation of the carbon chain
Fatty Acid ReductasesReduction of a carboxylic acid precursor to the corresponding alcohol

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Guggultetrol-18,1,2,3,4-octadecanetetrol with high purity?

  • Methodological Answer : Synthesis should employ stepwise esterification or hydroxylation reactions under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation byproducts. Purity validation requires cross-referencing nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) with flame ionization detection (FID) for quantifying impurities (<98.0% purity thresholds) .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl and ester functional groups.
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment .

Q. What protocols are critical for handling and storing this compound to maintain stability?

  • Methodological Answer :

  • Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis.
  • Use desiccants and inert gas purging for long-term storage.
  • Regularly validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 3 months) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be systematically resolved?

  • Methodological Answer : Apply iterative data triangulation :

  • Compare results across orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays).
  • Use constraint-based random simulation to model variable interactions (e.g., solvent polarity, temperature) and identify over-constrained parameters .
  • Cross-validate findings with independent techniques like isothermal titration calorimetry (ITC) for binding affinity discrepancies .

Q. What advanced strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • Microencapsulation : Use liposomal carriers to protect against enzymatic degradation.
  • Prodrug design : Introduce transient protective groups (e.g., acetyl) on hydroxyl moieties to enhance metabolic stability.
  • Monitor degradation pathways via LC-MS/MS to identify vulnerable structural motifs .

Q. How do researchers design experiments to assess interactions between this compound and biological membranes?

  • Methodological Answer :

  • Langmuir monolayer assays : Measure changes in membrane pressure during compound insertion.
  • Molecular dynamics (MD) simulations : Model lipid bilayer interactions using force fields like CHARMM36.
  • Validate with fluorescence anisotropy to assess membrane fluidity changes .

Q. What approaches mitigate discrepancies between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer :

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic clearance (microsomal stability) data.
  • Use isotope-labeled analogs (e.g., deuterated) for precise tracking in biodistribution studies.
  • Address species-specific differences via cross-species cytochrome P450 profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.